1'-Hydroxychavicol acetate

Overview

Description

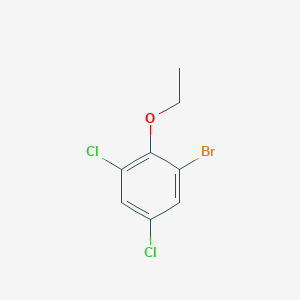

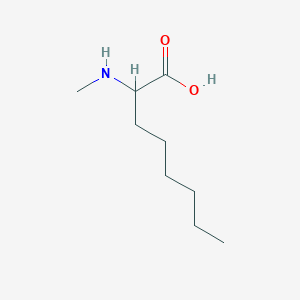

1’-Hydroxychavicol acetate belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group . It has been detected, but not quantified in, herbs and spices .

Synthesis Analysis

The synthesis of 1’-Hydroxychavicol acetate involves the isolation of the compound from Alpinia galanga as a new Rev-transport inhibitor from the nucleus to cytoplasm . The rational design and synthesis of eleven ACA derivatives containing systematic chemical variations were made . Another study synthesized a series of 1’-acetoxychavicol acetate analogues and evaluated their antimicrobial activity against methicillin-resistant Staphylococcus aureus .Molecular Structure Analysis

1’-Hydroxychavicol acetate is a phenol ester, which is an aromatic compound containing a benzene ring substituted by a hydroxyl group and an ester group . The structure-activity relationship analysis of the polar part analogs of HC was conducted and an inhibitor was discovered with a potency 13 times that of HC .Scientific Research Applications

Antitumor and Anticancer Activities

1'-Acetoxychavicol acetate (ACA) has demonstrated significant anti-tumor activity. In a study involving a two-stage carcinogenesis experiment in mouse skin, ACA significantly reduced the number of tumors and inhibited tumor promotion by 12-O-tetradecanoylphorbol-13-acetate. This inhibition was linked to ACA's ability to suppress superoxide generation and lipid hydroperoxide formation, suggesting its potential as a therapeutic agent in cancer treatment (Murakami et al., 1996).

Antimicrobial and Antioxidant Properties

Hydroxychavicol, derived from Piper betle leaves, has exhibited antimicrobial activity against oral cavity pathogens, suggesting its potential use in oral care products. It inhibits the growth of various pathogens and biofilms, and possesses strong antioxidant and anti-inflammatory activities. These properties indicate its suitability for developing antibacterial agents and mouthwash formulations for oral infections (Sharma et al., 2008).

Antifungal Efficacy

Hydroxychavicol has been found effective against cutaneous fungal infections, displaying fungicidal effects against various fungal species. Its effectiveness in inhibiting biofilm growth and treating topical fungal infections in animal models demonstrates its potential as a phytochemical for topical use in fungal infections (Ali et al., 2016).

Gastroprotective Effects

1'S-1'-Acetoxychavicol acetate from Alpinia galanga rhizomes has shown gastroprotective effects against ethanol-induced gastric lesions in rats. The compound inhibited gastric mucosal lesions and functioned through the involvement of endogenous prostaglandins and sulfhydryl compounds. This suggests its potential use for treating gastric disorders (Matsuda et al., 2003).

Mechanism of Action

Future Directions

Future research should focus on combinations of 1’-Hydroxychavicol acetate with other anticancer drugs and testing in animal models to evaluate its bioavailability, potency, and tissue and dose selectivity . It is also suggested that 1’-Hydroxychavicol acetate might be a useful new compound in treating cutaneous fungal infections .

properties

IUPAC Name |

[4-(1-hydroxyprop-2-enyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-11(13)9-4-6-10(7-5-9)14-8(2)12/h3-7,11,13H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYVDAMMLMMJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284684 | |

| Record name | 4-(Acetyloxy)-α-ethenylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Hydroxychavicol acetate | |

CAS RN |

101135-02-8 | |

| Record name | 4-(Acetyloxy)-α-ethenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101135-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Acetyloxy)-α-ethenylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1'-Hydroxychavicol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

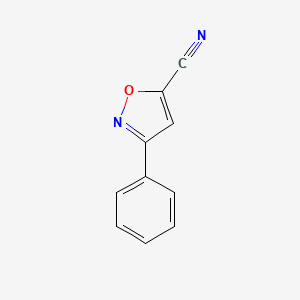

![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide](/img/structure/B3198216.png)

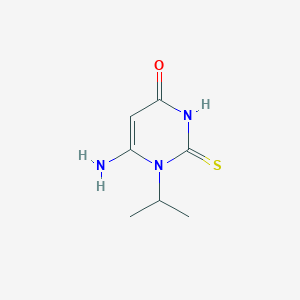

![1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3198252.png)

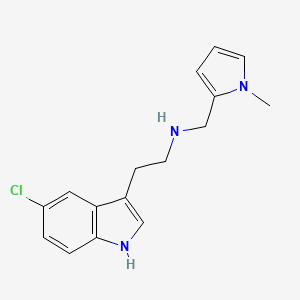

![[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine](/img/structure/B3198270.png)